molecular formula C22H22NP B12527409 [(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane CAS No. 651779-55-4

[(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane

Cat. No.: B12527409
CAS No.: 651779-55-4
M. Wt: 331.4 g/mol
InChI Key: APEZGSFPXQEOSU-UHFFFAOYSA-N
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Description

(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to a prop-2-en-1-yl group, a diphenyl group, and a (4-methylphenyl)imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane typically involves the following steps:

    Formation of the Phosphane Core: The initial step involves the preparation of the phosphane core. This can be achieved by reacting triphenylphosphine with an appropriate alkylating agent under controlled conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a substitution reaction, where the phosphane core reacts with an allyl halide in the presence of a base.

    Addition of the (4-Methylphenyl)imino Group: The final step involves the addition of the (4-methylphenyl)imino group through a condensation reaction with an appropriate amine derivative.

Industrial Production Methods

Industrial production of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphane core and allyl halide intermediates.

    Continuous Flow Reactions: Utilizing continuous flow reactors to ensure efficient and consistent production.

    Purification and Quality Control: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Phosphine Oxides: Formed through oxidation.

    Amines: Resulting from the reduction of the imino group.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane has several scientific research applications:

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The imino and phosphane groups play crucial roles in stabilizing transition states and intermediates during reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphane compound used widely in catalysis.

    (4-Methylphenyl)phosphane: Similar structure but lacks the imino group.

    Diphenylphosphane: Lacks the prop-2-en-1-yl group.

Uniqueness

(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it a versatile compound in various chemical applications.

Properties

CAS No.

651779-55-4

Molecular Formula

C22H22NP

Molecular Weight

331.4 g/mol

IUPAC Name

(4-methylphenyl)imino-diphenyl-prop-2-enyl-λ5-phosphane

InChI

InChI=1S/C22H22NP/c1-3-18-24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)23-20-16-14-19(2)15-17-20/h3-17H,1,18H2,2H3

InChI Key

APEZGSFPXQEOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=P(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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